Tiropramide hydrochloride

Description

BenchChem offers high-quality Tiropramide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tiropramide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

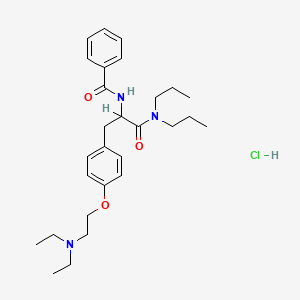

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCQSEFEZWMYSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972684 |

Source

|

| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57227-16-4, 53567-47-8 |

Source

|

| Record name | Benzenepropanamide, α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57227-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiropramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053567478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiropramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057227164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-benzamido-3-[p-[2-(diethylamino)ethoxy]phenyl]-N,N-dipropylpropionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIROPRAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9523013Y6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiropramide hydrochloride synthesis from L-tyrosine

An In-Depth Technical Guide to the Synthesis of Tiropramide Hydrochloride from L-Tyrosine

Abstract

Tiropramide, a potent smooth muscle relaxant, is of significant interest in medicinal chemistry. This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic pathway to Tiropramide hydrochloride, utilizing the chiral precursor L-tyrosine. The synthesis is dissected into four primary stages: N,O-dibenzoylation, mixed anhydride-mediated amidation, selective O-debenzoylation, and final etherification followed by salt formation. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation. The causality behind experimental choices, potential optimizations, and process validation are discussed to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Tiropramide is an antispasmodic drug that exerts its effect by increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP), which in turn modulates calcium ion levels within smooth muscle cells, leading to relaxation.[1][2] Its therapeutic applications include alleviating acute spasmodic pain associated with various gastrointestinal, biliary, and urinary tract disorders.[3]

The synthesis of Tiropramide presents a fascinating challenge in multi-step organic chemistry, requiring careful control of protecting groups and reaction conditions to achieve the desired product with high purity and yield. L-tyrosine serves as an ideal and cost-effective starting material, providing the core chiral backbone of the final molecule.

Retrosynthetic Analysis

A logical retrosynthetic analysis of Tiropramide hydrochloride reveals a convergent strategy. The final molecule is disconnected at the ether linkage and the amide bond. The key intermediate is N-benzoyl-L-tyrosyl-di-n-propylamide, which itself derives from a protected L-tyrosine derivative. This strategy isolates the main chemical challenges—amide bond formation and selective functionalization of the phenolic hydroxyl group—into discrete, manageable steps.

Caption: Retrosynthetic pathway for Tiropramide HCl from L-Tyrosine.

The Synthetic Pathway: Principles and Protocols

The forward synthesis is designed as a four-step sequence, optimized for yield, purity, and operational simplicity.

Step 1: N,O-Dibenzoylation of L-Tyrosine

The synthesis commences with the protection of both the primary amine and the phenolic hydroxyl group of L-tyrosine. This is efficiently achieved via a Schotten-Baumann reaction, a robust method for acylation in a biphasic aqueous-organic system.[4][5]

Causality and Expertise: Using an aqueous solution of an inorganic base like sodium carbonate or sodium hydroxide serves a dual purpose: it deprotonates the functional groups of L-tyrosine, rendering them nucleophilic, and simultaneously neutralizes the HCl byproduct generated from the benzoyl chloride acylating agent.[6][7] This prevents the protonation of the amino group, which would otherwise render it unreactive. The reaction is typically performed at a controlled, low temperature to manage exothermicity and minimize side reactions. The subsequent addition of an alcohol like methanol aids in the crystallization of the product, O,N-dibenzoyl-L-tyrosine, ensuring high purity.[8]

Detailed Experimental Protocol:

-

In a 5000 mL four-necked reaction flask equipped with a mechanical stirrer and thermometer, add 2000 mL of purified water and 110 g of sodium carbonate.[6]

-

Cool the mixture to 10°C with an ice bath.

-

Add 100 g of L-tyrosine, followed by the controlled addition of 100 g of benzoyl chloride, ensuring the temperature is maintained at or below 25°C.[6]

-

Stir the resulting suspension vigorously for 30 minutes.

-

Slowly add 600 mL of methanol dropwise and continue stirring for 1 hour.[6]

-

Cool the mixture to 5°C.

-

Carefully add approximately 700 g of concentrated hydrochloric acid dropwise to acidify the mixture, causing the product to precipitate fully.

-

Stir for an additional hour, then collect the solid product by centrifugation or filtration.

-

Wash the solid cake with 300 mL of purified water and dry under vacuum at 80°C for 10 hours to yield O,N-dibenzoyl-L-tyrosine.[6]

Step 2 & 3: One-Pot Amidation and Selective O-Debenzoylation

This phase of the synthesis is a critical sequence where the carboxylic acid is converted to a dipropylamide, followed by the selective removal of the O-benzoyl protecting group to unmask the phenolic hydroxyl for the subsequent etherification. A mixed anhydride coupling method is employed for the amidation, which is known for its high efficiency and for minimizing racemization, a crucial consideration when working with chiral substrates.[3][9]

Causality and Expertise: The carboxylic acid of O,N-dibenzoyl-L-tyrosine is first activated with ethyl chloroformate in the presence of a tertiary amine base like triethylamine. This forms a highly reactive mixed carboxylic-carbonic anhydride intermediate.[2] The subsequent nucleophilic attack by di-n-propylamine proceeds rapidly at the carboxylic carbonyl, which is more electrophilic than the carbonic carbonyl, leading to the desired amide. Following the amide formation, a carefully controlled alkaline hydrolysis is performed. The phenolic ester (O-benzoyl) is significantly more labile to hydrolysis than the N-benzoyl amide group due to the better leaving group nature of the phenoxide. Using a base like sodium hydroxide in an alcohol-water system at low temperatures allows for the selective cleavage of the ester bond, yielding N-benzoyl-L-tyrosyl-di-n-propylamide.[2]

Detailed Experimental Protocol:

-

In a 1000 mL four-necked flask, suspend 40 g of O,N-dibenzoyl-L-tyrosine in 300 mL of ethyl acetate and cool the mixture to 0°C.[2]

-

Add 22 g of triethylamine dropwise, and stir for 30 minutes.

-

Add 25 g of ethyl chloroformate dropwise, maintaining the temperature at or below 30°C, and stir for another 30 minutes to form the mixed anhydride.[2]

-

Add 33 g of di-n-propylamine to the reaction mixture. Allow the temperature to rise to 40°C and stir for 30 minutes to complete the amidation.

-

Perform a work-up by adding 5 g of concentrated hydrochloric acid and 100 mL of water. Stir for 15 minutes, then separate the aqueous layer. Wash the organic layer with a brine solution (30 g NaCl in 100 mL water).[2]

-

Distill the organic layer under reduced pressure at 40°C until solids begin to precipitate.

-

Cool the concentrated mixture to 0°C and add 300 mL of isopropanol, followed by 5 g of sodium hydroxide. Stir at 0°C for 1 hour to effect selective hydrolysis.[2]

-

Adjust the pH to ~1.0-2.0 with a mixture of 30 g concentrated HCl and 100 mL purified water. Stir at 0°C for 1 hour to precipitate the product.

-

Collect the solid by centrifugation, wash with a 1:1 mixture of purified water and ethanol (60 mL total), and dry under vacuum at 80°C to yield N-benzoyl-L-tyrosyl-di-n-propylamine.[2]

Step 4: Etherification and Hydrochloride Salt Formation

The final steps involve the formation of the ether linkage via a Williamson ether synthesis, followed by conversion to the hydrochloride salt for improved stability and bioavailability.

Causality and Expertise: The free phenolic hydroxyl group of the intermediate is deprotonated by a strong base (e.g., sodium hydroxide) to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from 2-(diethylamino)ethyl chloride hydrochloride in a classic SN2 reaction to form the ether. The use of a phase-transfer catalyst or a catalyst like ethylenediamine tetraacetic acid (EDTA) can be beneficial in this step to improve reaction rates and yields by facilitating the interaction between the aqueous base and the organic substrate.[8] Finally, bubbling anhydrous hydrogen chloride gas through a solution of the Tiropramide free base in a non-polar solvent like acetone or ethyl acetate affords the crystalline hydrochloride salt.[8]

Detailed Experimental Protocol:

-

In a suitable reaction vessel, dissolve N-benzoyl-L-tyrosyl-di-n-propylamine (1 molar equivalent) in an appropriate solvent such as toluene or in an aqueous solution of an inorganic base (e.g., 25:1 purified water to sodium hydroxide by mass).[8]

-

Add ethylenediamine tetraacetic acid (EDTA, 0.06-0.07 molar equivalents) as a catalyst.[8]

-

Add 2-diethylaminoethyl chloride hydrochloride (1-2 molar equivalents) to the mixture.[8]

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After cooling, perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to obtain the Tiropramide free base.

-

Dissolve the crude free base in ethyl acetate. Cool the solution to 0°C and introduce anhydrous hydrogen chloride gas with stirring until the pH reaches ~2.0, causing Tiropramide hydrochloride to precipitate.[8]

-

Collect the crystalline solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

Data Presentation and Workflow

Quantitative Data Summary

The following table summarizes the key transformations and reported yields for the synthesis of Tiropramide hydrochloride.

| Step | Transformation | Starting Material | Key Reagents | Product | Reported Yield | Purity | Reference |

| 1 | N,O-Dibenzoylation | L-Tyrosine | Benzoyl Chloride, Na₂CO₃, HCl | O,N-Dibenzoyl-L-tyrosine | ~98% (by mass) | >99% | [6][8] |

| 2/3 | Amidation & O-Debenzoylation | O,N-Dibenzoyl-L-tyrosine | Ethyl Chloroformate, Dipropylamine, NaOH | N-benzoyl-L-tyrosyl-di-n-propylamine | ~80% | >99% | [2] |

| 4 | Etherification & Salt Formation | N-benzoyl-L-tyrosyl-di-n-propylamine | 2-(Diethylamino)ethyl chloride HCl, NaOH, HCl gas | Tiropramide Hydrochloride | High | High | [8] |

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Experimental Workflow Visualization

The overall laboratory workflow can be visualized as a sequential process involving reaction, isolation, and purification at each major stage.

Caption: High-level experimental workflow for Tiropramide HCl synthesis.

Conclusion

The synthesis of Tiropramide hydrochloride from L-tyrosine is a well-established process that employs fundamental organic reactions in a strategic sequence. By leveraging a robust protection-deprotection strategy and efficient coupling reactions, the target molecule can be obtained in high yield and purity. The protocols detailed in this guide, grounded in principles of reaction mechanism and process chemistry, provide a reliable foundation for the laboratory-scale synthesis and further process development of this important pharmaceutical agent.

References

-

ChemBK. (2024). N-Benzoyl-DL-tyrosil-di-n-propylamide. Available at: [Link]

-

Chemsrc. (2025). N-Benzoyl-DL-tyrosil-di-n-propylamide. Available at: [Link]

-

Eureka. (n.d.). Novel method for synthesizing tiropramide hydrochloride. Patsnap. Available at: [Link]

- Google Patents. (n.d.). CN107417560B - A kind of method of synthesizing tiroamide hydrochloride.

-

Patsnap Synapse. (2024). What is the mechanism of Tiropramide Hydrochloride? Available at: [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

- Google Patents. (n.d.). CN102659619A - Method for synthesis of tyrosine derivative.

-

Canadian Science Publishing. (n.d.). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Available at: [Link]

-

Lee, Y., & Lee, S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]

-

Natural Micron Pharm Tech. (n.d.). N-Benzoyl-DL-tyrosyl-N',N'-Dipropylamide. Available at: [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

Kamal, A. (n.d.). Schotten-Baumann Reaction. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide: A Key Building Block in Advanced Organic Synthesis. Available at: [Link]

-

LookChem. (n.d.). The Chemical Properties and Synthesis of N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide. Available at: [Link]

-

ResearchGate. (2025). Use of N benzoyl L tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by ?? chymotrypsin and subtilisin BPN. Available at: [Link]

-

PubMed. (1975). Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN. Available at: [Link]

- Google Patents. (n.d.). CN107417560B - A kind of method of synthesizing tiroamide hydrochloride.

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. CN102659619A - Method for synthesis of tyrosine derivative - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. Novel method for synthesizing tiropramide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. byjus.com [byjus.com]

- 8. CN107417560B - A kind of method of synthesizing tiroamide hydrochloride - Google Patents [patents.google.com]

- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Mechanism of action of Tiropramide on smooth muscle

An In-Depth Technical Guide to the Mechanism of Action of Tiropramide on Smooth Muscle

Introduction: Re-evaluating Spasmolysis

Tiropramide is a tyrosine derivative compound recognized for its clinical efficacy as an antispasmodic agent.[1][2] It is primarily prescribed for the management of painful smooth muscle spasms associated with conditions like irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[3][4] Its therapeutic action extends to spastic conditions of the biliary, renal, and urogenital tracts.[4][5] Unlike classical anticholinergic agents, Tiropramide presents a multifaceted mechanism of action that offers a more targeted, musculotropic effect with a favorable side-effect profile.[6] This guide provides a detailed exploration of the molecular and cellular pathways through which Tiropramide exerts its relaxant effects on smooth muscle, intended for researchers and drug development professionals seeking a comprehensive understanding of its pharmacology.

Core Mechanism I: Amplification of the cAMP Signaling Cascade

The foundational mechanism of Tiropramide's relaxant effect is its ability to modulate intracellular cyclic nucleotide signaling, a cornerstone of smooth muscle tone regulation.[7][8] Smooth muscle relaxation is strongly promoted by increases in cyclic adenosine monophosphate (cAMP).[7] Tiropramide capitalizes on this pathway by inhibiting phosphodiesterase (PDE), the enzyme class responsible for the catabolism of cAMP.[9][10][11]

This inhibition leads to a significant increase in the intracellular concentration of cAMP within the smooth muscle cell.[5][9] The accumulation of cAMP triggers a cascade of downstream events mediated primarily by the activation of Protein Kinase A (PKA).[10] Activated PKA phosphorylates several target proteins that collectively promote relaxation. A key target is Myosin Light-Chain Kinase (MLCK), the enzyme that phosphorylates the regulatory light chain of myosin, a critical step for actin-myosin cross-bridge formation and muscle contraction.[8][10] By phosphorylating MLCK, PKA renders it less sensitive to the calcium-calmodulin complex, thereby inhibiting its activity and leading to a decrease in myosin light chain phosphorylation and subsequent muscle relaxation.[10] This primary mechanism is supported by findings that the relaxant effects of Tiropramide are potentiated by theophylline, another known PDE inhibitor.[9][11]

Core Mechanism II: Comprehensive Modulation of Calcium Homeostasis

The intracellular concentration of free calcium ions (Ca²⁺) is the primary determinant of smooth muscle contraction.[10] An influx of Ca²⁺ binds to calmodulin, and this complex activates MLCK, initiating the contractile process.[10] Tiropramide intervenes in this critical pathway through a dual approach.

-

Inhibition of Calcium Influx : Tiropramide directly inhibits the influx of extracellular Ca²⁺ into the smooth muscle cell.[1][10] By blocking or modulating calcium channels on the cell membrane, it reduces the availability of the primary trigger for contraction. While some studies note this effect is modest in vascular smooth muscle, it remains a significant contributor to its overall spasmolytic action, particularly in visceral smooth muscle.[1][12]

-

Enhanced Sarcoplasmic Reticulum (SR) Sequestration : Beyond limiting Ca²⁺ entry, Tiropramide actively promotes the removal of Ca²⁺ from the cytosol. It induces a dose-dependent increase in Ca²⁺ binding and uptake into the sarcoplasmic reticulum, the cell's internal calcium store.[5][9][11] This action is directly linked to the aforementioned increase in cAMP levels. PKA, activated by cAMP, phosphorylates phospholamban, a protein on the SR membrane, which in turn stimulates the SR Ca²⁺-ATPase (SERCA) pump. This enhanced pumping activity efficiently sequesters cytosolic Ca²⁺, preventing its interaction with calmodulin and the contractile proteins.[9][13]

Ancillary Mechanisms: A Multi-Pronged Approach

Further contributing to its robust spasmolytic profile, Tiropramide possesses additional properties that complement its primary mechanisms.

-

Anticholinergic Activity : The drug exhibits anticholinergic properties, enabling it to act as an antagonist at muscarinic receptors on smooth muscle cells.[10] By blocking the action of the neurotransmitter acetylcholine, a potent stimulator of smooth muscle contraction, Tiropramide further diminishes excitatory signals, contributing to a state of relaxation.[10]

-

Anti-inflammatory Effects : Mild anti-inflammatory properties have also been observed.[3][10] Since inflammation can often exacerbate muscle spasms and pain, this effect may contribute to its overall therapeutic efficacy, particularly in chronic conditions like IBS.[10]

Quantitative Data Summary

The following table summarizes the effective concentrations and comparative potency of Tiropramide as reported in various in vitro and in vivo studies.

| Parameter | Tissue/Model | Effective Concentration/Dose | Comparative Potency | Reference |

| Antispasmodic Effect | Various isolated smooth muscles | 5-60 µmol/L | More potent than papaverine on stimulated contractions | [12] |

| Relaxation of Smooth Muscle | Various isolated preparations | 10⁻⁶ to 10⁻⁴ M | - | [6] |

| In Vivo Antispasmodic Activity | Various animal models | 4-40 mg/kg (i.p. or i.v.) | More potent than papaverine or flavoxate | [14] |

| In Vivo Antispasmodic Activity | Various animal models | 50-90 mg/kg (orally) | Active after oral administration | [14] |

Experimental Validation: Protocols and Methodologies

The elucidation of Tiropramide's mechanism of action relies on a suite of established experimental protocols. These self-validating systems provide the foundation for the mechanistic claims described.

Protocol 1: Isolated Smooth Muscle Strip Assay

This foundational experiment directly measures the contractile and relaxant effects of compounds on viable muscle tissue.

-

Objective : To quantify the relaxant effect of Tiropramide on pre-contracted smooth muscle tissue.

-

Methodology :

-

Tissue Preparation : A segment of smooth muscle (e.g., guinea pig ileum, rabbit colon) is carefully excised and dissected into longitudinal or circular strips.[12]

-

Mounting : The muscle strip is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂). One end is fixed, and the other is attached to an isometric force transducer.[15]

-

Equilibration : The tissue is allowed to equilibrate under a resting tension for a period of 60-90 minutes.

-

Contraction Induction : A contractile agent (agonist) such as acetylcholine, carbachol, or BaCl₂ is added to the bath to induce a stable, submaximal contraction.[9][12]

-

Tiropramide Application : Once the contraction plateaus, cumulative concentrations of Tiropramide are added to the bath.

-

Data Acquisition : The force of contraction is continuously recorded. The relaxant effect of Tiropramide is measured as the percentage decrease from the agonist-induced tone.

-

-

Causality : This protocol directly demonstrates the musculotropic relaxant properties of the drug. The use of specific agonists can help differentiate between receptor-mediated and non-receptor-mediated effects.

Protocol 2: Phosphodiesterase (PDE) Activity Assay

This biochemical assay verifies Tiropramide's inhibitory effect on its primary enzyme target.

-

Objective : To measure the inhibition of PDE activity by Tiropramide in a cell-free system.[16]

-

Methodology :

-

Enzyme Preparation : A crude enzyme extract is prepared by homogenizing smooth muscle tissue (e.g., rabbit colon) in a suitable buffer, followed by centrifugation to obtain a supernatant rich in PDEs.[9][11]

-

Reaction Mixture : The assay is conducted in microplate wells containing the enzyme preparation, a known concentration of cAMP (substrate), and varying concentrations of Tiropramide (or a control vehicle).

-

Incubation : The mixture is incubated for a specific time at 37°C, allowing the PDE to hydrolyze cAMP to 5'-AMP.

-

Quantification : The reaction is terminated, and the amount of remaining cAMP or the amount of 5'-AMP produced is quantified. This is often done using commercially available enzyme immunoassay (EIA) or fluorescence polarization (FP) kits.[17]

-

Analysis : The PDE activity in the presence of Tiropramide is compared to the control to determine the percentage of inhibition and calculate the IC₅₀ value.

-

-

Causality : This protocol isolates the interaction between Tiropramide and its target enzyme from the complexities of a whole-cell system, providing direct evidence of enzymatic inhibition.[16]

Protocol 3: Intracellular cAMP Quantification

This assay confirms that the enzymatic inhibition observed in biochemical assays translates to a functional increase in intracellular cAMP levels.

-

Objective : To measure the change in intracellular cAMP concentration in smooth muscle cells or tissue following treatment with Tiropramide.

-

Methodology :

-

Cell/Tissue Treatment : Isolated smooth muscle strips or cultured smooth muscle cells are incubated with Tiropramide for a defined period.[9]

-

Lysis : The cells or tissue are rapidly frozen (e.g., with liquid nitrogen) and lysed with a solution (e.g., trichloroacetic acid or HCl) that halts enzymatic activity and extracts the cyclic nucleotides.

-

Quantification : After processing the lysate, the concentration of cAMP is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Normalization : cAMP levels are typically normalized to the total protein content of the sample.

-

-

Causality : This experiment directly links the application of the drug to the accumulation of the key second messenger (cAMP) responsible for initiating the relaxation cascade within the cell.

Conclusion and Future Perspectives

The mechanism of action of Tiropramide on smooth muscle is a well-integrated, multi-pronged process. Its primary efficacy stems from the inhibition of phosphodiesterase, leading to an accumulation of intracellular cAMP.[9][10][11] This elevated cAMP level orchestrates smooth muscle relaxation by both inactivating the contractile machinery (via PKA-mediated phosphorylation of MLCK) and reducing the availability of the primary contractile trigger, cytosolic calcium, through enhanced sequestration into the sarcoplasmic reticulum.[5][9][10] These core mechanisms are further supported by ancillary anticholinergic and anti-inflammatory activities.[10]

While the foundational pathways are well-established, future research could provide even greater resolution. Investigating Tiropramide's selectivity for different PDE isozymes could inform the development of next-generation spasmolytics with enhanced tissue specificity and fewer off-target effects. Further pharmacokinetic and pharmacodynamic studies will continue to refine its clinical application and elucidate its full therapeutic potential in managing disorders of smooth muscle hypermotility.[1][18]

References

-

Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology, 33(1), 19–24. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tiropramide Hydrochloride? Patsnap Synapse. [Link]

-

Patsnap Synapse. (2024). What is Tiropramide Hydrochloride used for? Patsnap Synapse. [Link]

-

Setnikar, I., & Zaliani, A. (1989). Pharmacological Characterisation of the Smooth Muscle Antispasmodic Agent Tiropramide. Arzneimittelforschung, 39(6), 694-699. [Link]

-

Vidal y Plana, R. R., Cifarelli, A., & Setnikar, I. (1981). Mechanism of smooth muscle relaxation by tiropramide. Journal of Pharmacy and Pharmacology. [Link]

-

Zynapte RxHive. (n.d.). Tiropramide. Zynapte. [Link]

-

Lee, H. S., et al. (2015). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. Journal of Neurogastroenterology and Motility, 21(3), 401–411. [Link]

-

Semantic Scholar. (n.d.). Mechanism of smooth muscle relaxation by tiropramide. Semantic Scholar. [Link]

-

Takayanagi, I., et al. (1989). Pharmacological properties of tiropramide, an antispasmodic drug. General Pharmacology, 20(3), 335-339. [Link]

-

Apollo Pharmacy. (n.d.). Tiropramide: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]

-

Gros, Z., et al. (2012). In vitro contractility assays for smooth and striated muscle. Methods, 56(1), 63-69. [Link]

-

Setnikar, I., & Zaliani, A. (1989). Antispasmodic activity of tiropramide. Arzneimittelforschung, 39(7), 818-824. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Tiropramide Metabolites: The Significance of CAS 57227-09-5. Inno Pharmachem. [Link]

-

Gros, Z., et al. (2012). Muscle on a chip: in vitro contractility assays for smooth and striated muscle. Methods, 56(1), 63-69. [Link]

-

Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. [Link]

-

Kim, Y. H., et al. (2000). Inhibitory Effects of Tiropramide and Propiverine HCI against Smooth Muscle Contraction of Rat Urinary Bladder. Korean Journal of Urology, 41(1), 133-139. [Link]

-

Kim, T. H., et al. (2018). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. Molecules, 23(11), 2921. [Link]

-

Diamond, J. (1983). Cyclic nucleotides and regulation of vascular smooth muscle. Advances in Cyclic Nucleotide Research, 15, 327-340. [Link]

-

Lincoln, T. M., et al. (2001). Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle. Cardiovascular Research, 52(2), 241-253. [Link]

-

MIMS. (2026). Tiropramide. MIMS. [Link]

-

Lincoln, T. M., et al. (2001). Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle. Cardiovascular Research, 52(2), 241-253. [Link]

Sources

- 1. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. What is Tiropramide Hydrochloride used for? [synapse.patsnap.com]

- 4. Tiropramide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 5. rxhive.zynapte.com [rxhive.zynapte.com]

- 6. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic nucleotides and regulation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of smooth muscle relaxation by tiropramide | Semantic Scholar [semanticscholar.org]

- 14. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. josuegoss.com [josuegoss.com]

- 16. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 17. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 18. mdpi.com [mdpi.com]

Pharmacological profile of Tiropramide hydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of Tiropramide Hydrochloride

Executive Summary

Tiropramide hydrochloride is a potent antispasmodic agent belonging to the class of smooth muscle relaxants.[1] A derivative of tyrosine, it is primarily utilized in the management of pain and discomfort arising from smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts.[2][3] Its principal application is in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2] The therapeutic efficacy of Tiropramide stems from a multi-faceted mechanism of action that converges on the modulation of intracellular second messengers, primarily cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+), to induce muscle relaxation.[2][4] This action is achieved with minimal significant impact on the autonomic nervous system, positioning it as a targeted and well-tolerated therapeutic option.[2][5] This guide provides a comprehensive analysis of its pharmacological properties, supported by preclinical and clinical data, to serve as a technical resource for researchers and drug development professionals.

Introduction: The Challenge of Smooth Muscle Spasticity

Spasmodic conditions of smooth muscle, particularly within the gastrointestinal tract, are central to the pathophysiology of disorders like Irritable Bowel Syndrome (IBS).[6] These conditions are characterized by abnormal motility and visceral hypersensitivity, leading to symptoms of abdominal pain, cramping, and altered bowel habits.[3][7] Pharmacological intervention aims to normalize motility and alleviate pain by relaxing smooth muscle.[8] Antispasmodic agents are a cornerstone of this therapeutic approach.[6] Tiropramide hydrochloride emerged as a direct-acting myolytic agent, designed to specifically target the cellular mechanisms of smooth muscle contraction, offering a distinct profile from traditional anticholinergic agents.[4][6]

Core Mechanism of Action: A Multi-Target Approach

Tiropramide's spasmolytic effect is not mediated by a single receptor antagonism but through the modulation of intracellular signaling cascades that regulate the contractile state of smooth muscle cells. The primary pathways are detailed below.

Inhibition of Phosphodiesterase and Elevation of cAMP

The core of Tiropramide's mechanism involves the inhibition of the phosphodiesterase (PDE) enzyme.[4][5] PDE is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in smooth muscle relaxation.[4] By inhibiting PDE, Tiropramide leads to an accumulation of intracellular cAMP.[2][4][5][9]

This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, including myosin light-chain kinase (MLCK).[4] Phosphorylation of MLCK decreases its affinity for the calcium-calmodulin complex, leading to reduced phosphorylation of the myosin light chain itself. This sequence of events ultimately prevents the interaction between actin and myosin filaments, resulting in smooth muscle relaxation.[4] This effect has been shown to be potentiated by theophylline, a known PDE inhibitor, further validating this pathway.[9]

Modulation of Intracellular Calcium (Ca2+) Homeostasis

Concurrent with its effects on cAMP, Tiropramide directly influences calcium ion handling within the smooth muscle cell.[4][8] Smooth muscle contraction is fundamentally dependent on the rise of cytosolic Ca2+. Tiropramide intervenes in this process through two main actions:

-

Inhibition of Calcium Influx: Preclinical studies have demonstrated that Tiropramide inhibits the influx of extracellular Ca2+ into the muscle cells, which is a critical trigger for contraction.[4][8]

-

Promotion of Calcium Sequestration: Tiropramide promotes the binding and sequestration of Ca2+ into the sarcoplasmic reticulum, the cell's internal calcium store.[2][9][10] This action effectively lowers the concentration of free cytosolic Ca2+, making it less available to bind with calmodulin and initiate the contractile cascade.[9]

This dual regulation of cAMP and Ca2+ creates a synergistic effect, potently inducing smooth muscle relaxation and alleviating spasms.[8]

Ancillary Mechanisms

While the cAMP and Ca2+ pathways are primary, some evidence suggests Tiropramide may possess other complementary properties:

-

Mild Anti-inflammatory Effects: Tiropramide has been noted to have mild anti-inflammatory properties, which may contribute to its overall efficacy in conditions like IBS where low-grade inflammation can be a factor.[4][5]

-

Anticholinergic Properties: Some sources describe anticholinergic or antimuscarinic activity, where the drug may block the action of acetylcholine on muscarinic receptors in smooth muscle, further contributing to relaxation.[4] However, its primary classification remains as a direct musculotropic relaxant rather than a classic anticholinergic.[11]

Signaling Pathway Visualization

Caption: Tiropramide's dual mechanism promoting smooth muscle relaxation.

Pharmacodynamics: The Physiological Effect

Tiropramide exhibits a broad spectrum of antispasmodic activity on various smooth muscle preparations.[12] A key pharmacodynamic characteristic is its greater potency on pathologically stimulated contractions (e.g., those induced by chemical stimuli like BaCl2 or acetylcholine) compared to physiological, spontaneous movements.[12][13] This selectivity has led to its classification as a "eukinetic" agent, suggesting it normalizes motility rather than causing a generalized suppression.[13]

Its effects are most pronounced in the smooth muscle of the:

Notably, Tiropramide has minimal effects on vascular smooth muscle and demonstrates very low calcium channel blocking activity in the cardiovascular context, which contributes to its favorable safety profile.[12]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical application of Tiropramide is supported by its predictable pharmacokinetic profile.

-

Absorption: Tiropramide is readily absorbed after oral administration, with detectable plasma levels appearing after a lag time of approximately 18-27 minutes.[14] Peak plasma concentrations (Cmax) are typically reached between 1 to 1.7 hours post-administration.[14] The drug can also be administered via intravenous (IV), intramuscular (IM), and rectal routes.[14]

-

Distribution: Following IV administration, the plasma levels of Tiropramide are consistent with a three-compartment open pharmacokinetic model.[14] It has a large steady-state volume of distribution (221 L), indicating extensive distribution into tissues.[14] Studies in animal models show that radioactivity from labeled Tiropramide persists longer in the colon compared to other organs, suggesting a degree of colonic selectivity.[8]

-

Metabolism: Tiropramide is widely metabolized in the liver into several metabolites, including hydroxytiropramide and various N-desalkylated forms.[15][16] These metabolites generally show similar but less potent pharmacodynamic effects compared to the parent compound.[13]

-

Elimination: The terminal elimination half-life (t1/2) after IV administration is approximately 2.5 hours.[14] Excretion occurs primarily through the kidneys.[15] Following a single oral dose, about 19.6% of Tiropramide and its related metabolites can be recovered in the urine within 24 hours.[14]

Pharmacokinetic Parameters Summary

| Administration Route | Dose | Tmax (Peak Time) | t1/2 (Elimination Half-Life) | Notes |

| Intravenous (IV) | 50 mg | N/A (Bolus) | ~2.5 hours | Consistent with a three-compartment model.[14] |

| Intramuscular (IM) | 50 mg | Rapid (invasion t1/2 ~2 min) | Similar to IV | Plasma levels rapidly match those of IV administration.[14] |

| Oral | 100 mg | ~1-1.7 hours | ~3.0-3.5 hours | Appreciable plasma levels after a 20-30 min lag.[14] |

| Rectal | 200 mg | ~2.2 hours | ~3.3 hours | Appreciable plasma levels after an ~11 min lag.[14] |

Clinical Efficacy and Applications

Tiropramide hydrochloride is clinically indicated for the relief of abdominal pain and discomfort associated with functional gastrointestinal disorders, most notably IBS.[1][2][3] It is also used for spastic conditions of the biliary tract (biliary colic) and urinary tract.[2][3]

Efficacy in Irritable Bowel Syndrome (IBS)

Multiple clinical trials have validated the efficacy and safety of Tiropramide in IBS patients. A key multicenter, randomized, double-blind, non-inferiority trial compared Tiropramide (100 mg t.i.d.) with octylonium bromide (20 mg t.i.d.), another established antispasmodic, over a 4-week period.[8][17]

Key Findings:

-

Pain Reduction: Both Tiropramide and octylonium significantly decreased abdominal pain scores (assessed by Visual Analogue Scale - VAS) from baseline. The difference in pain reduction between the two groups was not statistically significant, demonstrating that Tiropramide is not inferior to octylonium in managing this primary IBS symptom.[6][8][17]

-

Symptom Improvement: Both treatments improved abdominal discomfort, overall patient-reported IBS symptoms, and quality of life (IBS-QoL) with no significant differences between them.[6][8]

-

Bowel Habit Regulation: In a separate controlled study comparing Tiropramide (300 mg/day) to octylonium bromide (120 mg/day), Tiropramide was found to induce a faster and higher rate of improvement.[7][18] Notably, at the end of the 30-day study, 88% of patients treated with Tiropramide had normalized bowel habits compared to 47% in the octylonium group, a statistically significant difference.[7][18] This suggests Tiropramide has a significant regulating effect on intestinal motility.[7]

Safety and Tolerability Profile

Tiropramide is generally well-tolerated.[5] Its safety profile has been established in multiple clinical trials, showing an incidence of adverse events similar to other active comparators like octylonium.[6][8]

-

Common Side Effects: The most frequently reported side effects are mild and often transient, including gastrointestinal disturbances like nausea, vomiting, dry mouth, and constipation.[2][5][19] Drowsiness and dizziness have also been reported.[19]

-

Serious Adverse Events: Serious side effects are rare.[5][8] Allergic reactions, characterized by rash, itching, and swelling, require immediate medical attention.[5][19] Large parenteral doses may have depressive effects on the cardiovascular system, such as hypotension, which is less pronounced with oral administration.[13]

-

Contraindications: Tiropramide is contraindicated in patients with known hypersensitivity to the drug, gastrointestinal stenosis or obstruction, megacolon, and circulatory failure.[2][10][20]

-

Use in Special Populations: Caution is advised during pregnancy and breastfeeding, and it should only be used if deemed necessary by a healthcare provider due to limited safety data in these populations.[5]

Experimental Protocols for Pharmacological Characterization

For research professionals, replicating and expanding upon the foundational studies of Tiropramide is crucial. Below are outlines of key experimental workflows.

Protocol: Isolated Smooth Muscle Contraction Assay

This in vitro assay is fundamental for assessing the direct myolytic activity of a compound.

Objective: To quantify the relaxant effect of Tiropramide on smooth muscle tissue pre-contracted with a spasmogen.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize an animal model (e.g., rabbit, guinea pig).

-

Dissect a segment of the desired smooth muscle tissue (e.g., colon, urinary bladder).

-

Place the tissue immediately in cold, oxygenated Krebs-Henseleit physiological salt solution.

-

Prepare longitudinal or circular muscle strips (approx. 10-15 mm long).

-

-

Organ Bath Setup:

-

Suspend each tissue strip in a temperature-controlled (37°C) organ bath containing Krebs solution, continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an optimal resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

-

-

Experimental Procedure:

-

Induce a stable contraction using a spasmogen (e.g., 0.1 µM carbachol, 60 mM KCl).

-

Once the contraction plateaus, add Tiropramide hydrochloride in a cumulative, concentration-dependent manner (e.g., 10⁻⁸ M to 10⁻⁴ M).

-

Record the resulting relaxation response until a maximal effect is achieved.

-

Controls: Run parallel experiments with a vehicle control and a positive control (e.g., papaverine).

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the maximal contraction induced by the spasmogen.

-

Plot the concentration-response curve and calculate the IC₅₀ (concentration causing 50% inhibition) value.

-

Experimental Workflow Visualization

Caption: Workflow for an isolated smooth muscle contraction assay.

Protocol: cAMP Immunoassay

Objective: To determine if Tiropramide increases intracellular cAMP levels in smooth muscle cells.

Methodology:

-

Cell/Tissue Culture: Use either primary smooth muscle cell cultures or fresh tissue homogenates.

-

Treatment: Incubate the cells/tissue with varying concentrations of Tiropramide for a specified time. Include a control group treated with a PDE inhibitor (e.g., IBMX or theophylline) to confirm assay validity.

-

Cell Lysis: Stop the reaction and lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.

-

Assay Performance: Perform a competitive enzyme-linked immunosorbent assay (ELISA) or similar immunoassay according to the manufacturer's instructions.

-

Quantification: Measure the signal (e.g., absorbance, fluorescence) and calculate the cAMP concentration based on a standard curve. Express results as pmol/mg protein or similar units.

Conclusion

Tiropramide hydrochloride is a well-characterized antispasmodic agent with a robust pharmacological profile. Its primary mechanism, centered on the dual action of increasing intracellular cAMP via PDE inhibition and modulating intracellular calcium, provides a targeted and effective means of inducing smooth muscle relaxation.[4][5][9] Clinical data strongly support its efficacy in treating abdominal pain and dysmotility in IBS, with a safety profile comparable to other agents in its class.[6][8][17] For the research and drug development community, Tiropramide serves as both an effective therapeutic and a valuable pharmacological tool for investigating the complex signaling pathways that govern smooth muscle function.

References

- Patsnap Synapse. (2024, June 15). What is Tiropramide Hydrochloride used for?

- Lee, K. N., Lee, O. Y., et al. (2013). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. Journal of Neurogastroenterology and Motility.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tiropramide Hydrochloride?

- Zynapte RxHive. Tiropramide.

- Apollo Pharmacy. Tiropramide: Uses, Side Effects and Medicines.

- Abignente, E., et al. (1983).

- MIMS Philippines. Tiropramide: Uses, Dosage, Side Effects and More.

- Setnikar, I., et al. (1989). Pharmacokinetics of tiropramide after single doses in man. PubMed.

- Chem-Impex. Tiropramide hydrochloride.

- Tinozzi, S., & Valesi, M. G. (1984). [Controlled clinical study on the efficacy of tiropramide hydrochloride in the treatment of irritable colon: comparison with octylonium bromide]. PubMed.

- CymitQuimica. CAS 53567-47-8: Tiropramide hydrochloride.

- Lee, H. S., et al. (2000). Pharmacokinetics and Bioequivalence of Tiropramide in Healthy Volunteers. Arzneimittelforschung.

- Lee, K. N., Lee, O. Y., et al. (2013). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium.

- Setnikar, I., et al. (1989). Antispasmodic activity of tiropramide. PubMed.

- Setnikar, I., et al. (1989). Pharmacological Characterisation of the Smooth Muscle Antispasmodic Agent Tiropramide. Arzneimittelforschung.

- Tinozzi, S., & Valesi, M. G. (1984). [Controlled clinical study on the efficacy of tiropramide hydrochloride in the treatment of irritable colon: comparison with octylonium bromide]. Semantic Scholar.

- DrugInfoSys.com. Tiropramide (HCl) - Drug Monograph.

- Lee, K. N., Lee, O. Y., et al. (2013). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. PubMed.

- Kim, B. H., et al. (2020). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects.

- Ozaki, H., et al. (1992). Pharmacological properties of tiropramide, an antispasmodic drug. PubMed.

- Patsnap Synapse. (2024, July 14). What are the side effects of Tiropramide Hydrochloride?

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rxhive.zynapte.com [rxhive.zynapte.com]

- 3. Tiropramide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 4. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]

- 5. What is Tiropramide Hydrochloride used for? [synapse.patsnap.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. [Controlled clinical study on the efficacy of tiropramide hydrochloride in the treatment of irritable colon: comparison with octylonium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mims.com [mims.com]

- 11. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of tiropramide after single doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CAS 53567-47-8: Tiropramide hydrochloride | CymitQuimica [cymitquimica.com]

- 16. Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Controlled clinical study on the efficacy of tiropramide hydrochloride in the treatment of irritable colon: comparison with octylonium bromide]. | Semantic Scholar [semanticscholar.org]

- 19. What are the side effects of Tiropramide Hydrochloride? [synapse.patsnap.com]

- 20. Tiropramide (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

Tiropramide hydrochloride chemical structure and properties

An In-Depth Technical Guide to Tiropramide Hydrochloride for Researchers and Drug Development Professionals

Introduction

Tiropramide hydrochloride is a potent synthetic antispasmodic agent utilized in the management of painful spasms of the gastrointestinal, biliary, and urogenital tracts.[1][2][3] It is particularly effective in providing symptomatic relief for patients with Irritable Bowel Syndrome (IBS).[4][5] As a smooth muscle relaxant, its mechanism of action is distinct from anticholinergic agents, offering a favorable safety profile with minimal systemic effects.[6] This guide provides a comprehensive technical overview of tiropramide hydrochloride, covering its chemical structure, physicochemical properties, pharmacology, synthesis, analytical methodologies, and clinical applications to support research and drug development efforts.

Chemical Identity and Physicochemical Properties

Tiropramide hydrochloride is a derivative of the amino acid tyrosine.[7] Its chemical structure is characterized by the presence of amide and ether functional groups, which contribute to its pharmacological activity.[7]

Chemical Structure

Caption: Chemical Structure of Tiropramide Hydrochloride.

Physicochemical Data

The key physicochemical properties of tiropramide hydrochloride are summarized below for reference.

| Property | Value | References |

| IUPAC Name | N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | [7][8][9] |

| CAS Number | 53567-47-8 | [2][10] |

| Molecular Formula | C₂₈H₄₂ClN₃O₃ | [2][7][8] |

| Molecular Weight | 504.1 g/mol | [2][7][9] |

| Appearance | White to almost white crystalline powder | [2][11] |

| Melting Point | 180 - 184 °C | [2] |

| Solubility | Soluble in DMSO and Methanol. Water solubility is 620 mg/L. | [7][12][13] |

| Storage | Store at 2 - 8 °C for short term, or -20 °C for long term. Keep dry and dark. | [2][4][7] |

Pharmacology and Mechanism of Action

Tiropramide hydrochloride exerts its therapeutic effect through a multi-faceted mechanism that leads to the relaxation of smooth muscle tissue.[14] Its action is primarily myotropic, meaning it acts directly on the muscle fibers.[14]

The principal mechanism involves the modulation of intracellular calcium levels, which are critical for muscle contraction.[1][14] Tiropramide achieves this by:

-

Increasing intracellular cyclic adenosine monophosphate (cAMP): The drug inhibits phosphodiesterase (PDE), the enzyme responsible for the breakdown of cAMP.[6][15] Elevated cAMP levels lead to smooth muscle relaxation.[1][6][16]

-

Promoting Calcium Sequestration: It enhances the binding of calcium ions to the sarcoplasmic reticulum, effectively reducing the concentration of free cytosolic Ca²⁺ that is available to interact with contractile proteins.[1][15][16]

-

Inhibiting Calcium Influx: Tiropramide can inhibit the influx of extracellular calcium ions into the muscle cells, a crucial step for initiating and sustaining contraction.[14]

Some studies also suggest it possesses mild anticholinergic properties, blocking muscarinic receptors to a certain degree, which further contributes to its spasmolytic effect.[14] Unlike many other antispasmodics, its action does not significantly affect the autonomic nervous system, resulting in a lower incidence of systemic side effects.[6]

Signaling Pathway Diagram

Caption: Tiropramide HCl Mechanism of Action.

Synthesis and Manufacturing

The synthesis of tiropramide is a multi-step process that typically starts with the amino acid tyrosine.[17][18] Several synthesis routes have been patented and published. A common pathway is outlined below.

Representative Synthesis Protocol

-

Acylation of Tyrosine: Racemic tyrosine is acylated using benzoyl chloride in an alkaline aqueous solution (e.g., with sodium carbonate or sodium hydroxide) to yield O,N-dibenzoyl-tyrosine.[17][19][20]

-

Amide Formation: The resulting intermediate is reacted with dipropylamine. This reaction is often facilitated by the mixed anhydride method, using reagents like ethyl chloroformate and triethylamine, to form O,N-dibenzoyl-D,L-tyrosyl-di-n-propylamide.[17][18]

-

Selective Hydrolysis: The phenolic ester group is selectively hydrolyzed using a base such as sodium hydroxide in a methanol-water mixture. This step removes the O-benzoyl group to yield N-benzoyl-tyrosyl-di-N-propylamide.[17][18][20]

-

Alkylation (Etherification): The phenolic hydroxyl group is then alkylated with 2-diethylaminoethyl chloride in the presence of a base like sodium methoxide in a solvent such as toluene. This reaction forms the final tiropramide base.[17][18][20]

-

Salt Formation: Finally, the tiropramide base is treated with hydrochloric acid (e.g., by bubbling HCl gas through an acetone solution) to precipitate tiropramide hydrochloride salt, which is then purified.[20]

Synthesis Workflow Diagram

Caption: General Synthesis Workflow for Tiropramide HCl.

Analytical Methodologies

The quality control and pharmacokinetic analysis of tiropramide hydrochloride require robust and selective analytical methods. High-performance liquid chromatography (HPLC) is the most common technique employed.[21][22][23]

Forced Degradation and Stability-Indicating HPLC Method

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[21] A published study subjected tiropramide HCl to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions as per ICH guidelines.[21][24]

Findings Summary:

-

Susceptible: The drug was found to be labile under acidic and basic hydrolytic conditions and oxidative stress.[21][25]

-

Stable: It demonstrated stability under neutral, thermal, and photolytic stress in both solution and solid states.[21][25]

-

Degradation Products: Five distinct degradation products (DPs) were identified and characterized using LC-QTOF-MS/MS.[21]

Experimental Protocol: HPLC Method for Tiropramide and its Degradation Products

This protocol is adapted from a validated stability-indicating method.[21][24]

-

Chromatographic System:

-

Instrument: Agilent HPLC system or equivalent.

-

Column: Agilent C18 column (250 × 4.6 mm; 5 μm particle size).[21]

-

Column Temperature: Ambient (25–30 °C).

-

-

Mobile Phase:

-

Elution Program (Gradient):

-

A gradient elution program is employed to ensure separation of the parent drug from all five degradation products. The specific time-course for the gradient would be optimized based on the system.

-

-

Detection:

-

Detector: UV Detector.

-

Wavelength: 230 nm.[22]

-

-

Sample Preparation:

-

Prepare a stock solution of tiropramide hydrochloride in a suitable solvent (e.g., methanol or mobile phase).

-

Dilute to a working concentration (e.g., 100 µg/mL).

-

-

System Suitability:

-

Inject replicate standards to ensure system precision (RSD < 2%), theoretical plates, and tailing factor are within acceptable limits.

-

-

Analysis:

-

Inject the stressed samples and identify the peaks corresponding to tiropramide and its degradation products by comparing their retention times with a control, unstressed sample. Quantify using peak area.

-

Clinical Efficacy and Applications

Tiropramide hydrochloride is clinically indicated for the treatment of smooth muscle spasms. Its primary application is in gastroenterology for the management of Irritable Bowel Syndrome (IBS), where it has been shown to alleviate abdominal pain and normalize intestinal transit time.[4][26]

Clinical Trial Data

Multiple clinical studies have demonstrated the efficacy and safety of tiropramide. A key multicenter, randomized, double-blind, non-inferiority trial compared tiropramide with octylonium bromide, another widely used antispasmodic, in patients with IBS.[5][27]

| Study Parameter | Tiropramide Group (100 mg t.i.d.) | Octylonium Group (20 mg t.i.d.) | Outcome/Significance | References |

| Primary Endpoint | Significant decrease in VAS score for abdominal pain at week 4. | Significant decrease in VAS score for abdominal pain at week 4. | No significant difference between groups (P=0.901). Tiropramide is non-inferior to octylonium. | [5][27] |

| Secondary Endpoints | Significant improvement in abdominal discomfort, IBS-QoL, BDI, and BAI scores at week 4. | Significant improvement in abdominal discomfort, IBS-QoL, BDI, and BAI scores at week 4. | No significant difference between groups. Both treatments are effective. | [5][28] |

| Onset of Action | A separate study showed a faster and higher improvement in abdominal pain relief at days 3 and 5 compared to octylonium. | Slower onset of pain relief compared to tiropramide in the same study. | Tiropramide may offer a more rapid onset of action. | [26] |

| Bowel Regulation | 88% of subjects achieved normal bowel habits at the end of a 30-day study. | 47% of subjects achieved normal bowel habits in the same study. | Tiropramide showed a significantly better effect on normalizing bowel habits (P < 0.05). | [26] |

| Safety Profile | The incidence of adverse events was similar to the octylonium group. No severe adverse events were reported. | The incidence of adverse events was similar to the tiropramide group. | Tiropramide has a safety profile comparable to that of octylonium. | [5][27] |

VAS: Visual Analogue Scale; IBS-QoL: Irritable Bowel Syndrome-Quality of Life; BDI: Beck Depression Inventory; BAI: Beck Anxiety Inventory.

These findings establish that tiropramide is as effective and safe as octylonium for managing the primary symptoms of IBS, with potential advantages in its onset of action and regulation of bowel function.[5][26]

Safety and Toxicology

Tiropramide hydrochloride is generally well-tolerated. The most common side effects are mild and gastrointestinal in nature.[1][6]

-

Common Side Effects: Nausea, vomiting, dry mouth, and constipation.[1][16]

-

Contraindications: Known hypersensitivity to the drug, gastrointestinal stenosis, and megacolon.[1][16]

-

Drug Interactions: Caution is advised when co-administered with other antispasmodics or anticholinergic drugs. Interactions with CYP450 enzyme inhibitors or inducers may occur.[1][6]

Conclusion

Tiropramide hydrochloride is a well-characterized smooth muscle relaxant with a proven mechanism of action centered on increasing intracellular cAMP and modulating calcium homeostasis. Its efficacy and safety in the treatment of Irritable Bowel Syndrome are supported by robust clinical data, demonstrating non-inferiority to other standard treatments like octylonium bromide. The established synthesis routes and validated analytical methods provide a solid foundation for further research, formulation development, and quality control. This technical guide consolidates the critical chemical, pharmacological, and clinical information on tiropramide hydrochloride to serve as a valuable resource for scientists and professionals in the pharmaceutical field.

References

- Zynapte RxHive. Tiropramide.

- Chem-Impex. Tiropramide hydrochloride.

- MedKoo. Tiropramide hydrochloride | CAS# 53567-47-8 | Smooth Muscle Anti-spasmodic Agent.

- CymitQuimica. CAS 53567-47-8: Tiropramide hydrochloride.

- Patsnap Synapse. What is Tiropramide Hydrochloride used for?.

- Patsnap Synapse. What is the mechanism of Tiropramide Hydrochloride?.

- MIMS Philippines. Tiropramide: Uses, Dosage, Side Effects and More.

- Santa Cruz Biotechnology. Tiropramide Hydrochloride | CAS 53567-47-8.

- Smolecule. Buy Tiropramide hydrochloride | 53567-47-8 | >98%.

- Setnikar I, Cereda R, Pacini MA, Revel L, Makovec F. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide. Arzneimittelforschung. 1989 Sep;39(9):1114-9.

- ChemicalBook. Tiropramide Hydrochloride CAS#: 53567-47-8.

- BOC Sciences. Tiropramide and Impurities.

- PubChem. Tiropramide Hydrochloride | C28H42ClN3O3 | CID 134448.

- Patsnap Eureka. Novel method for synthesizing tiropramide hydrochloride.

- Vidal y Plana RR, Cifarelli A, Setnikar I. Mechanism of smooth muscle relaxation by tiropramide. J Pharm Pharmacol. 1981 Jan;33(1):19-24.

- Tinozzi S, Valesi MG. [Controlled clinical study on the efficacy of tiropramide hydrochloride in the treatment of irritable colon: comparison with octylonium bromide]. Minerva Med. 1984 Jan 12;75(1-2):23-31.

- PharmaCompass.com.

- Parchem. Tiropramide Hydrochloride (Cas 53567-47-8).

- Wikipedia. Tiropramide.

- Lee, S. K., Kim, H. J., Kim, Y. S., Lee, K. J., Kim, J. H., Kim, H. S., ... & Myung, S. J. (2014). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. Journal of Neurogastroenterology and Motility, 20(2), 241–250.

- Journal of Neurogastroenterology and Motility. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized.

- Tokyo Chemical Industry Co., Ltd. Tiropramide Hydrochloride 53567-47-8.

- precisionFDA. TIROPRAMIDE.

- Tidke, M., Golla, V. M., Kushwah, B. S., Naik, D. D., & Samanthula, G. (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical chromatography : BMC, e5636.

- ResearchGate. (PDF)

- SciSpace. (Open Access) Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR (2022).

- Google Patents. CN107417560B - A kind of method of synthesizing tiroamide hydrochloride.

- Guidechem. Tiropramide Hydrochloride 53567-47-8 wiki.

- Lee, S. K., Kim, H. J., Kim, Y. S., Lee, K. J., Kim, J. H., Kim, H. S., ... & Myung, S. J. (2014). Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium. Journal of Neurogastroenterology and Motility, 20(2), 241–250.

- LookChem. Synthesis of Tiropramide - Chempedia.

- Kang, M., Chung, S. J., Kim, S., Shim, C. K., & Chung, C. W. (2018). Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects. Molecules (Basel, Switzerland), 23(11), 2979.

- ResearchGate. (PDF)

Sources

- 1. rxhive.zynapte.com [rxhive.zynapte.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 53567-47-8: Tiropramide hydrochloride | CymitQuimica [cymitquimica.com]

- 4. medkoo.com [medkoo.com]

- 5. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Tiropramide Hydrochloride used for? [synapse.patsnap.com]

- 7. Buy Tiropramide hydrochloride | 53567-47-8 | >98% [smolecule.com]

- 8. Tiropramide Hydrochloride | C28H42ClN3O3 | CID 134448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tiropramide HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. scbt.com [scbt.com]

- 11. Page loading... [guidechem.com]

- 12. parchem.com [parchem.com]

- 13. Tiropramide Hydrochloride | 53567-47-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]

- 15. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mims.com [mims.com]

- 17. Tiropramide - Wikipedia [en.wikipedia.org]

- 18. Synthesis of Tiropramide - Chempedia - LookChem [lookchem.com]

- 19. Novel method for synthesizing tiropramide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN107417560B - A kind of method of synthesizing tiroamide hydrochloride - Google Patents [patents.google.com]

- 21. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. (Open Access) Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR (2022) | 1 Citations [scispace.com]

- 26. [Controlled clinical study on the efficacy of tiropramide hydrochloride in the treatment of irritable colon: comparison with octylonium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. files.core.ac.uk [files.core.ac.uk]

Tiropramide hydrochloride CAS number and synonyms

An In-Depth Technical Guide to Tiropramide Hydrochloride: Identification, Mechanism, and Analysis

Introduction

Tiropramide hydrochloride is a synthetic compound recognized for its efficacy as a smooth muscle antispasmodic agent.[1][2] Primarily utilized in the management of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), biliary colic, and other conditions characterized by smooth muscle spasms, its therapeutic action provides significant relief from associated pain and discomfort.[3][4][5] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth information on the chemical identity of Tiropramide hydrochloride, its multifaceted mechanism of action, and a validated analytical protocol for its quantification, ensuring a foundation of scientific integrity and practical application.

Part 1: Chemical Identity and Nomenclature

Accurate identification is the cornerstone of all scientific research. Tiropramide hydrochloride is systematically named and cataloged under various identifiers. The primary Chemical Abstracts Service (CAS) number for the hydrochloride salt is 53567-47-8 .[1][2][5][6][7][8] It is important to distinguish this from the CAS number of its parent base, Tiropramide, which is 55837-29-1.[9][10]

| Identifier | Value |

| Primary CAS Number | 53567-47-8[1][6][7] |

| Molecular Formula | C₂₈H₄₂ClN₃O₃[1][7][11] |

| Molecular Weight | 504.11 g/mol [1][5] |

| IUPAC Name | N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride[1][7][11] |

Tiropramide hydrochloride is known by a variety of synonyms across different contexts, from commercial trade names to research laboratory codes.

| Category | Synonyms |

| Chemical Names | N-[2-[4-(2-Diethylaminoethoxy)phenyl]-1-(dipropylcarbamoyl)ethyl]benzamide hydrochloride[2][8][12], (±)-a-(Benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropylbenzenepropanamide Hydrochloride[8] |

| Brand/Trade Names | Alfospas, Maiorad, TiroMid, Gastrodyn, Musladin, Piromide, Propa, Spastro, Tipron, Tiram, Tiramide[1][4][6][10][12][13] |

| Research Codes | CR 605[4][10] |

Part 2: Physicochemical Properties

Understanding the physicochemical properties of Tiropramide hydrochloride is critical for its formulation, storage, and handling in a research environment.

| Property | Description |

| Appearance | White to off-white crystalline powder[5][12] |

| Melting Point | 180 - 184 °C[5] |

| Solubility | Low solubility in water[12] |

| Storage Conditions | Short-term (days to weeks): Dry, dark, at 0 - 4 °C. Long-term (months to years): -20 °C.[1] |

Part 3: Mechanism of Action: A Multi-faceted Approach to Smooth Muscle Relaxation

The spasmolytic effect of Tiropramide hydrochloride is not attributed to a single pathway but rather a synergistic combination of actions that culminate in the relaxation of smooth muscle cells. This multi-faceted mechanism underscores its therapeutic efficacy and is a key area of interest for researchers.[3]

The primary mechanism involves the modulation of intracellular cyclic adenosine monophosphate (cAMP).[4][14] Tiropramide inhibits the phosphodiesterase (PDE) enzyme, which is responsible for the degradation of cAMP.[13][15] The resulting increase in intracellular cAMP levels triggers a cascade of downstream effects that promote muscle relaxation.[15] A key consequence is the enhanced binding and sequestration of calcium ions (Ca²⁺) into the sarcoplasmic reticulum, which effectively lowers the cytosolic Ca²⁺ concentration available to initiate contraction.[4][14][15]